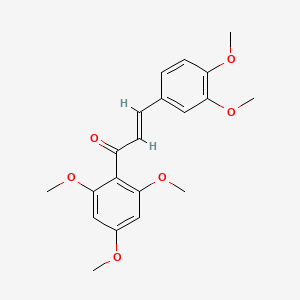

![molecular formula C17H23N3O2 B3057169 N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide CAS No. 77229-67-5](/img/structure/B3057169.png)

N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide

Vue d'ensemble

Description

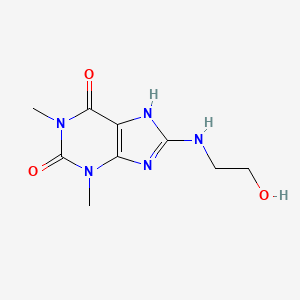

“N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide” is a chemical compound with the formula C17H23N3O2 and a molecular weight of 301.38 . It is used for research purposes .

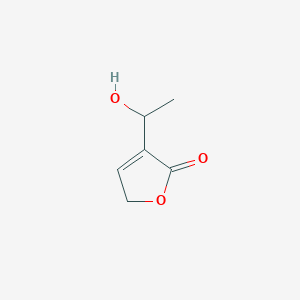

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: CC(NCCCC(NC1=C2N=CC=CC2=CC(OC)=C1)C)=O .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 301.38 . Other physical and chemical properties such as boiling point and linear structure formula are not specified .Applications De Recherche Scientifique

Antimicrobial and Biofilm Eradication Activities

N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide has demonstrated antimicrobial activities, particularly against bacterial strains like Staphylococcus aureus and Escherichia coli. Additionally, certain derivatives of this compound have shown biofilm eradication abilities against E. coli, Pseudomonas aeruginosa, and Candida albicans, which are comparable to or even surpass those of conventional antibiotics like gentamycin and amphotericin B (Vlainić et al., 2018).

Anticancer Properties

Some urea and bis-urea derivatives containing the N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl] moiety have shown significant antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7 cells. Compounds like 3-[3,5-Bis(trifluoromethyl)phenyl]-1-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}urea and 1-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-3-[3-(trifluoromethyl)phenyl]urea have been identified as potential leads in the development of new cancer therapeutics (Perković et al., 2016).

Structural and Fluorescence Properties

Studies on the structural aspects of related amide-containing isoquinoline derivatives have revealed that these compounds can form various crystalline salts and host-guest complexes with enhanced fluorescence properties. This feature could be exploited in the development of novel materials and analytical techniques (Karmakar et al., 2007).

Anti-Tuberculosis Activity

Certain derivatives of this compound have been investigated for their anti-tuberculosis activity. For example, compounds like N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide showed promising results against tuberculosis (Bai et al., 2011).

Antiplasmodial and Anticancer Hybrid Agents

SAHAquines, which are novel hybrids combining elements of the antimalarial drug primaquine and anticancer agent SAHA, have been synthesized using the N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl] moiety. These compounds have shown both antiplasmodial and anticancer activities, suggesting their potential as dual-purpose therapeutic agents (Beus et al., 2018).

Mécanisme D'action

- It is believed to interfere with the parasite’s mitochondrial function, disrupting energy production. Without sufficient energy, the parasite cannot survive .

- Additionally, N-Acetylprimaquine may generate reactive oxygen species or interfere with the electron transport chain within the parasite .

- Although not fully elucidated, it may also bind to and alter protozoal DNA properties .

- Three main pathways contribute to its metabolism:

- Pathway 3 : Monoamine oxidase catalyzed oxidative deamination, leading to PQ-aldehyde, PQ alcohol, and carboxy PQ (cPQ). These metabolites further undergo phase I hydroxylations and/or phase II glucuronide conjugations .

- Impact on Bioavailability : Metabolism affects bioavailability, and understanding these pathways is crucial for optimizing therapeutic regimens .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-Acetylprimaquine plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for its metabolic activation. The compound undergoes N-acetylation, a process facilitated by N-acetyltransferase enzymes, leading to the formation of active metabolites. These metabolites can generate reactive oxygen species (ROS), which are believed to contribute to its antimalarial activity by damaging the parasite’s cellular components .

Cellular Effects

N-Acetylprimaquine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in Plasmodium species, leading to the disruption of mitochondrial function and DNA damage. This oxidative stress can also affect host cells, potentially leading to hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . Additionally, N-Acetylprimaquine can modulate the expression of genes involved in antioxidant defense mechanisms, further influencing cellular responses to oxidative stress.

Molecular Mechanism

The molecular mechanism of N-Acetylprimaquine involves its conversion to active metabolites that interact with biomolecules within the parasite. These metabolites can bind to and inhibit key enzymes involved in the parasite’s electron transport chain, leading to the generation of ROS. This oxidative damage disrupts the parasite’s cellular integrity and function, ultimately resulting in its death . Furthermore, N-Acetylprimaquine may interfere with the synthesis of nucleic acids and proteins within the parasite, contributing to its antimalarial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetylprimaquine have been observed to change over time. The compound exhibits stability under controlled conditions, but its metabolites can degrade, affecting its long-term efficacy. Studies have shown that prolonged exposure to N-Acetylprimaquine can lead to cumulative oxidative damage in both parasites and host cells . This temporal aspect is crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Propriétés

IUPAC Name |

N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-12(6-4-8-18-13(2)21)20-16-11-15(22-3)10-14-7-5-9-19-17(14)16/h5,7,9-12,20H,4,6,8H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVURERLGLAYCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=O)C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891602 | |

| Record name | N-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77229-67-5 | |

| Record name | N-Acetylprimaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLPRIMAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3ABJ6T77Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

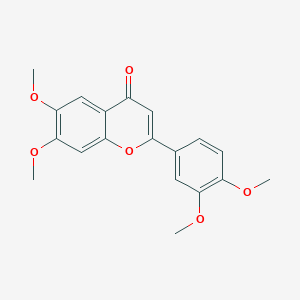

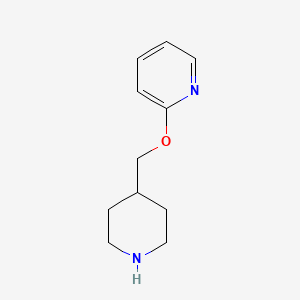

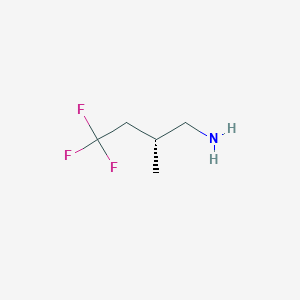

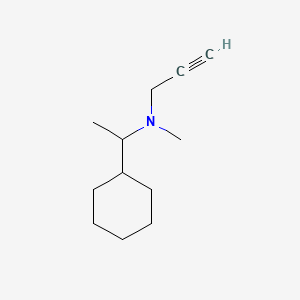

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.